molecular formula C11H17ClN2 B13288845 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine

2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine

Cat. No.: B13288845
M. Wt: 212.72 g/mol
InChI Key: MJDLIYYZAILSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a chlorine atom at the second position and an amine group at the fourth position of the pyridine ring, with a 2-methylpentan-3-yl substituent attached to the nitrogen atom. It is used as a building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with 2-methylpentan-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield N-oxides or amines, respectively .

Scientific Research Applications

2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
  • 3-methyl-N-(2-methylpentan-2-yl)aniline

Uniqueness

2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine is unique due to the presence of the chlorine atom at the second position of the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions with molecular targets and enables the compound to be used in a variety of synthetic and medicinal applications .

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

2-chloro-N-(2-methylpentan-3-yl)pyridin-4-amine

InChI

InChI=1S/C11H17ClN2/c1-4-10(8(2)3)14-9-5-6-13-11(12)7-9/h5-8,10H,4H2,1-3H3,(H,13,14)

InChI Key

MJDLIYYZAILSRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC(=NC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.